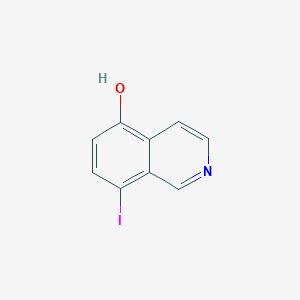![molecular formula C13H19N5O6 B13697546 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a long chain of ethoxy groups terminated with an azido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine typically involves multiple steps:
Starting Material: The synthesis begins with 2-nitropyridine.
Ethoxylation: The pyridine ring is sequentially ethoxylated using ethylene oxide under basic conditions to introduce the ethoxy groups.
Azidation: The terminal hydroxyl group is converted to an azido group using sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group can react with alkynes in the presence of copper(I) catalysts to form triazoles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for azidation.
Copper(I) Catalysts: Used in click chemistry reactions.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the nitro group.
Major Products
Triazoles: Formed from click chemistry reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to introduce azido functionalities, which can be further modified.
Bioconjugation: Used in the modification of biomolecules through click chemistry, enabling the attachment of various probes and tags.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine primarily involves its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Nitro Group: Can be reduced to an amino group, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar structure but with an amine group instead of a nitro group.
Azido-dPEG 4-acid: Contains a similar azido-terminated ethoxy chain but with a carboxylic acid group.
Uniqueness
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine is unique due to the combination of a nitro group and a long azido-terminated ethoxy chain, which provides versatility in chemical modifications and applications.
Propiedades
Fórmula molecular |
C13H19N5O6 |
|---|---|
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine |
InChI |
InChI=1S/C13H19N5O6/c14-17-16-4-5-21-6-7-22-8-9-23-10-11-24-12-2-1-3-15-13(12)18(19)20/h1-3H,4-11H2 |
Clave InChI |
AQODXLWEOPYPHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)[N+](=O)[O-])OCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



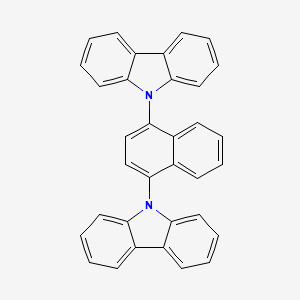
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)

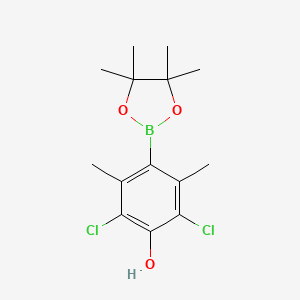
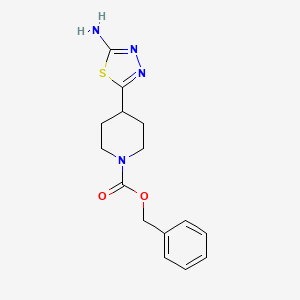


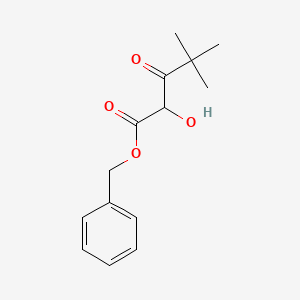
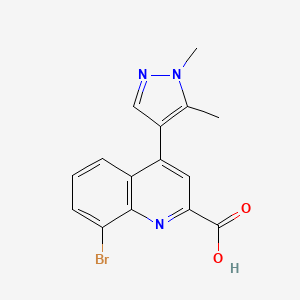
![9-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697554.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B13697564.png)
